molecular formula C19H28N2O3 B13101418 Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13101418
M. Wt: 332.4 g/mol
InChI Key: JXNKMFZJXJYBTA-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound comprising a benzo[b][1,4]oxazepine ring fused with a piperidine moiety. The tert-butyl carbamate group at the 1'-position enhances stability and serves as a protective group during synthesis .

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-14-5-6-16-15(13-14)20-10-7-19(23-16)8-11-21(12-9-19)17(22)24-18(2,3)4/h5-6,13,20H,7-12H2,1-4H3

InChI Key

JXNKMFZJXJYBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN2)CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps:

    Formation of the Benzo-oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol and a suitable electrophile.

    Spirocyclization: The benzo-oxazepine intermediate is then subjected to conditions that promote spirocyclization with a piperidine derivative.

    Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo-oxazepine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazepine ring, potentially converting it into a more saturated system.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazepine derivatives.

    Substitution: Various substituted benzo-oxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzyme pathways critical for cancer cell proliferation. For instance, preliminary assays suggest that this compound may interact with various cellular receptors involved in tumor growth regulation.

Neuropharmacological Effects

The spirocyclic structure of this compound suggests potential neuroactivity. Research has shown that compounds in the same class can modulate neurotransmitter systems and may serve as leads for developing treatments for neurological disorders such as anxiety and depression. Interaction studies indicate that this compound may bind to serotonin or dopamine receptors.

Antimicrobial Properties

There are indications that this compound may possess antimicrobial properties as well. Similar structures have been evaluated for their efficacy against various bacterial strains and fungi. The presence of specific functional groups can enhance the compound's ability to penetrate microbial cell walls and disrupt metabolic processes .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Structure : Initial reactions focus on creating the spiro linkage between the benzo[B][1,4]oxazepine and piperidine rings.
  • Functionalization : Subsequent steps introduce the tert-butyl ester group and methyl substitution at position 7.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Table 2: Synthetic Steps Overview

StepReaction TypeKey Reagents
Spiro linkage formationCyclizationAldehydes, amines
EsterificationEster formationTert-butanol, acid chlorides
MethylationAlkylationMethyl iodide or methyl sulfate

Case Studies and Research Findings

Several case studies highlight the applications of this compound in research:

  • Study on Anticancer Activity : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment : In vivo studies showed that administration of related compounds led to significant anxiolytic effects in rodent models, suggesting potential therapeutic applications for anxiety disorders .
  • Antimicrobial Efficacy Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 7-CH₃ C₁₉H₂₆N₂O₃ 330.43 693789-34-3
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 7-F C₁₈H₂₅FN₂O₃ 336.40 1262757-35-6
Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate 6-F C₁₈H₂₅FN₂O₃ 336.41 1262757-33-4
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] 5-(cyclopropylmethyl) C₁₇H₂₄N₂O 272.39 1298034-45-3
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 4-oxo C₁₈H₂₄N₂O₄ 332.40 1341039-62-0
Tert-butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate 6-Br, 4-oxo C₁₇H₂₁BrN₂O₄ 397.26 690632-05-4

Key Observations :

  • Fluoro Substitutions: The 7-fluoro derivative (CAS 1262757-35-6) and 6-fluoro analog (CAS 1262757-33-4) exhibit minor molecular weight differences (~336 g/mol) compared to the 7-methyl parent compound (330 g/mol). Fluorine’s electronegativity may enhance target binding or metabolic stability .
  • Oxo and Bromo Modifications : The 4-oxo (CAS 1341039-62-0) and 6-bromo-4-oxo (CAS 690632-05-4) derivatives introduce ketone or halogen functionalities, which could serve as synthetic intermediates or influence redox properties .

Biological Activity

Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS Number: 1956377-61-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₉H₂₈N₂O₃
  • Molecular Weight : 332.4 g/mol
  • Structure : The compound features a complex spiro structure that contributes to its biological activity.

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of spiro compounds found that modifications to the piperidine moiety significantly influenced cytotoxicity against cancer cells. The presence of electron-donating groups enhanced the activity against breast cancer cell lines (MDA-MB-231) with IC₅₀ values in the range of 10–20 µM .

Neuropharmacological Effects

The compound's spiro structure may also confer neuroprotective properties. Compounds with similar frameworks have been evaluated for their effects on neurotransmitter systems, particularly GABAergic pathways. In vitro studies have demonstrated that related compounds can act as GABA_A receptor modulators, which are crucial for managing anxiety and seizure disorders.

GABA_A Receptor Binding Affinity

In a comparative analysis of several spiro compounds, binding assays revealed that certain derivatives exhibited high affinity for GABA_A receptors with inhibition percentages exceeding 70% at 10 µM concentrations . This suggests that this compound may similarly interact with these receptors.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of spiro compounds indicate potential efficacy against various bacterial strains. Compounds structurally related to this compound have shown MIC values in the low µg/mL range against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus6.40
Compound BEscherichia coli8.53
Compound CPseudomonas aeruginosa12.79

Other Biological Activities

Emerging research has suggested additional biological activities for spiro compounds, including anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate key inflammatory pathways and cytokine production.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the benzo[b][1,4]oxazepine core.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Esterification to yield the final product.

Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction conditions. For spirocyclic tert-butyl carboxylates, key parameters include:
  • Catalyst Selection : Use palladium or copper catalysts for coupling reactions (analogous to ’s coupling of piperidine derivatives with aromatic rings).
  • Solvent Systems : Polar aprotic solvents like DMF or DMSO may enhance reactivity (as in ’s use of DMF for amination).
  • Temperature Control : Elevated temperatures (~80°C) improve reaction rates but require monitoring for byproduct formation .
  • Purification : Flash column chromatography (e.g., SiO₂ with gradients of petroleum ether/EtOAc) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this spirocyclic compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, spiro-ring protons at 3–5 ppm) and confirms stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ or [M-H]- peaks, as in ’s ESI-MS data).
  • IR Spectroscopy : Detects functional groups like C=O (tert-butyl carboxylate, ~1700 cm⁻¹) and aromatic C-H stretches .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (per SDS guidelines in Evidences 2, 3, 7).
  • Ventilation : Use fume hoods to mitigate inhalation risks, as similar compounds may release toxic fumes during combustion .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes (aligns with ’s GHS protocols) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the benzooxazepine ring may act as an electron-deficient partner in Suzuki-Miyaura couplings.
  • Molecular Dynamics Simulations : Assess steric effects of the tert-butyl group on reaction pathways (analogous to ’s structural analysis of triazole-piperidine derivatives) .
  • Docking Studies : Model interactions with enzymes (e.g., kinases) to hypothesize biological activity .

Q. How should researchers resolve contradictions in toxicity data for structurally related spiro compounds?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference SDS entries (e.g., classifies acute toxicity as Category 4, while states “no known hazard”).
  • In Vitro Testing : Conduct MTT assays on cell lines to assess cytotoxicity.

Q. What strategies can stabilize the tert-butyl carboxylate group during acidic/basic reactions?

  • Methodological Answer :
  • Protection/Deprotection : Use mild acids (e.g., TFA) for deprotection to avoid cleavage of the spirocyclic backbone.
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) during reactions involving nucleophiles (e.g., amines).
  • Temperature Moderation : Avoid prolonged heating >100°C, which may degrade the tert-butyl group (as seen in ’s 80°C limit) .

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